molecular formula C11H10N2O3 B107217 6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone CAS No. 15726-40-6

6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone

Cat. No.: B107217
CAS No.: 15726-40-6
M. Wt: 218.21 g/mol
InChI Key: OMQCIMRXTOGWRU-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group and two hydroxyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone typically involves the condensation of 4-methoxybenzaldehyde with urea in the presence of a base, followed by cyclization. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone: Unique due to the presence of both hydroxyl and methoxy groups on the pyrimidine ring.

    2-(4-Methoxyphenyl)-4,6-dihydroxyquinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.

    2-(4-Methoxyphenyl)-4,6-dihydroxybenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxyl and methoxy groups on the pyrimidine ring allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

15726-40-6

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)11-12-9(14)6-10(15)13-11/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

OMQCIMRXTOGWRU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O

Synonyms

6-HYDROXY-2-(4-METHOXYPHENYL)-4(3H)-PYRIMIDINONE

Origin of Product

United States

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